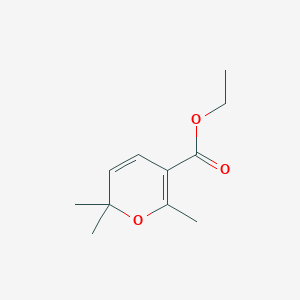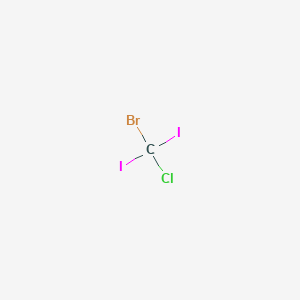
Bromo(chloro)diiodomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(chloro)diiodomethane is an organohalogen compound that contains bromine, chlorine, and iodine atoms attached to a single carbon atom. This compound is part of the broader class of halomethanes, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo(chloro)diiodomethane can be synthesized through halogenation reactions involving methane or its derivatives. One common method involves the stepwise halogenation of methane using bromine, chlorine, and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound often involves the use of halogenating agents such as bromine, chlorine, and iodine in the presence of a catalyst. The process is carried out in a controlled environment to achieve the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(chloro)diiodomethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
Bromo(chloro)diiodomethane has several applications in scientific research, including:
Biology: The compound is used in studies involving halogenated organic compounds and their effects on biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and understanding the mechanisms of halogenated drug action.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mecanismo De Acción
The mechanism of action of bromo(chloro)diiodomethane involves the interaction of its halogen atoms with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Bromodichloromethane: Contains two chlorine atoms and one bromine atom attached to a carbon atom.
Chlorodiiodomethane: Contains two iodine atoms and one chlorine atom attached to a carbon atom.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom attached to a carbon atom.
Uniqueness
Bromo(chloro)diiodomethane is unique due to its specific combination of bromine, chlorine, and iodine atoms. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
40809-94-7 |
|---|---|
Fórmula molecular |
CBrClI2 |
Peso molecular |
381.18 g/mol |
Nombre IUPAC |
bromo-chloro-diiodomethane |
InChI |
InChI=1S/CBrClI2/c2-1(3,4)5 |
Clave InChI |
SBKPKCYHQGLLHE-UHFFFAOYSA-N |
SMILES canónico |
C(Cl)(Br)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


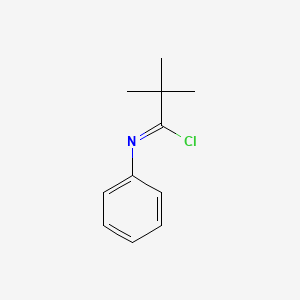
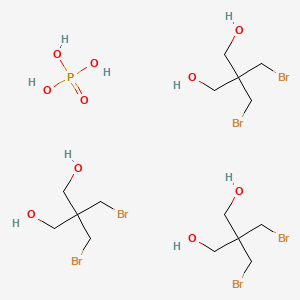

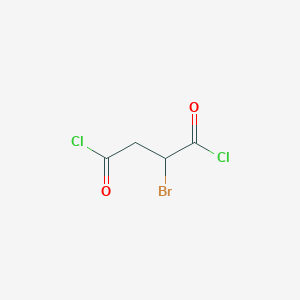
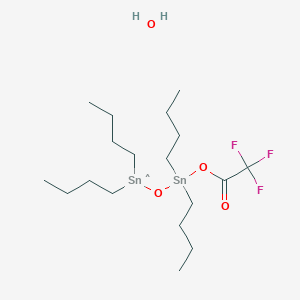
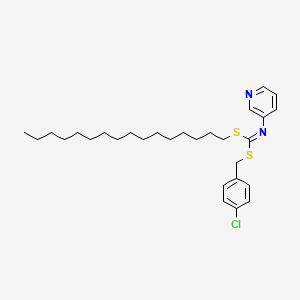
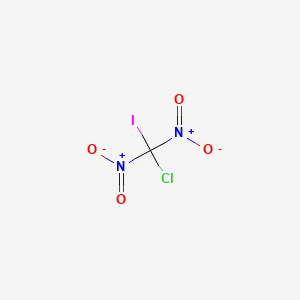
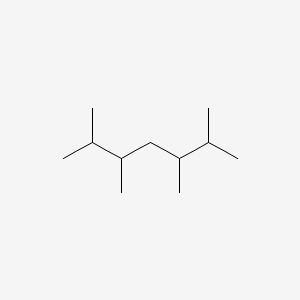
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
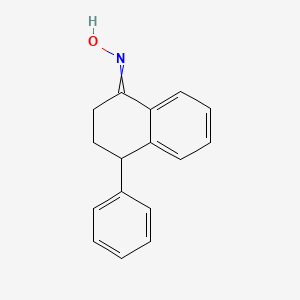
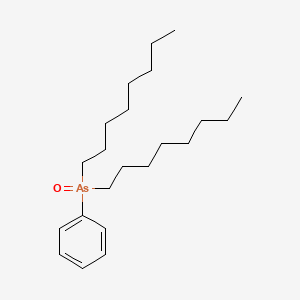
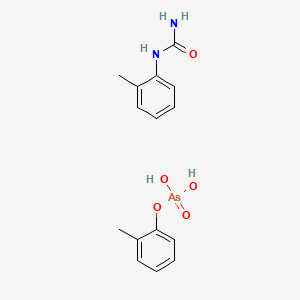
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
